

# CAS number and chemical identifiers for 3,7-Dimethoxyflavone

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## Compound of Interest

Compound Name: 3,7-DMF

Cat. No.: B600370

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## 3,7-Dimethoxyflavone: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Identifiers, Biological Activities, and Experimental Protocols of 3,7-Dimethoxyflavone for Researchers, Scientists, and Drug Development Professionals.

### Chemical Identity and Properties

3,7-Dimethoxyflavone, a member of the flavonoid class of natural compounds, is characterized by a flavone backbone with methoxy groups at the 3 and 7 positions. Its chemical identity is established by a range of unique identifiers crucial for research and regulatory purposes.

Identifier	Value	Source
CAS Number	20950-52-1	PubChem[1]
PubChem CID	688664	PubChem[1]
Molecular Formula	C <sub>17</sub> H <sub>14</sub> O <sub>4</sub>	PubChem[1]
Molecular Weight	282.29 g/mol	PubChem[1]
IUPAC Name	3,7-dimethoxy-2-phenylchromen-4-one	PubChem[1]
InChI	InChI=1S/C17H14O4/c1-19-12-8-9-13-14(10-12)21-16(17(20-2)15(13)18)11-6-4-3-5-7-11/h3-10H,1-2H3	PubChem[1]
InChIKey	CNDZOPXQZSXGSK-UHFFFAOYSA-N	PubChem[2]
SMILES	<chem>COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)OC</chem>	PubChem[1]
Synonyms	3,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one	PubChem[1]

## Biological Activities and Therapeutic Potential

3,7-Dimethoxyflavone (**3,7-DMF**) has emerged as a compound of interest due to its significant biological activities, particularly its role in liver protection. Research has demonstrated its potential as both a preventative and therapeutic agent against liver fibrosis.

The primary mechanism of action for **3,7-DMF** in this context is twofold: it functions as a potent antioxidant and as an inhibitor of the activation of hepatic stellate cells (HSCs), a key event in the progression of liver fibrosis.[2][3]

### Antioxidant Activity

**3,7-DMF** exhibits antioxidant properties by inducing antioxidant genes and quenching reactive oxygen species (ROS).[2][3] This activity helps to mitigate oxidative stress, a critical factor in

cellular damage and the pathogenesis of various diseases. In the context of liver injury, the antioxidant effect of **3,7-DMF** contributes to the protection of hepatocytes.[\[2\]](#)[\[3\]](#)

## Inhibition of Liver Fibrosis

A pivotal study identified **3,7-DMF** as an inhibitor of TGF- $\beta$ 1-induced activation of human hepatic stellate cells (HSCs).[\[2\]](#) By preventing the activation of these cells, **3,7-DMF** effectively halts the excessive deposition of extracellular matrix proteins that leads to the formation of fibrotic scar tissue in the liver.

In a preclinical model using thioacetamide (TAA) to induce liver fibrosis in mice, administration of **3,7-DMF** was shown to not only prevent the development of fibrosis but also to reverse established fibrosis.[\[2\]](#)[\[3\]](#) This was accompanied by a reduction in elevated liver enzymes, indicating a protective effect on liver cells.[\[2\]](#)[\[3\]](#)

While direct experimental data for other biological activities of 3,7-Dimethoxyflavone are limited, the activities of structurally similar flavonoids, such as other polymethoxyflavones, suggest potential for anti-inflammatory and anticancer properties.[\[1\]](#)

## Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the biological activities of 3,7-Dimethoxyflavone and related compounds.

### In Vivo Model of Liver Fibrosis

**Objective:** To evaluate the in vivo efficacy of 3,7-Dimethoxyflavone in preventing and reversing liver fibrosis.

**Methodology:**

- **Animal Model:** Thioacetamide (TAA)-induced liver fibrosis mouse model.[\[2\]](#)[\[3\]](#)
- **Induction of Fibrosis:** Administer TAA to mice to induce liver injury and subsequent fibrosis.
- **Treatment Groups:**
  - **Preventative Model:** Administer **3,7-DMF** to mice concurrently with TAA induction.

- Reversal Model: Induce fibrosis with TAA for a specified period, followed by the administration of **3,7-DMF**.
- Administration: **3,7-DMF** can be administered via intraperitoneal or oral routes.[\[2\]](#)[\[3\]](#)
- Assessment of Efficacy:
  - Histological Analysis: Liver tissue sections are stained (e.g., with Masson's trichrome or Sirius Red) to visualize and quantify collagen deposition and the extent of fibrosis.
  - Biochemical Analysis: Measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess hepatocyte damage.
  - Gene Expression Analysis: Analyze the expression of profibrotic genes (e.g., TGF- $\beta$ 1,  $\alpha$ -SMA) and antioxidant genes in liver tissue.

## In Vitro Inhibition of Hepatic Stellate Cell Activation

Objective: To assess the direct inhibitory effect of 3,7-Dimethoxyflavone on the activation of hepatic stellate cells.

Methodology:

- Cell Line: Human hepatic stellate cell line (e.g., LX-2).[\[2\]](#)
- Activation Stimulus: Treat the HSCs with transforming growth factor-beta 1 (TGF- $\beta$ 1) to induce activation.[\[2\]](#)
- Treatment: Co-treat the cells with TGF- $\beta$ 1 and varying concentrations of 3,7-Dimethoxyflavone.
- Assessment of Inhibition:
  - Cell Morphology: Observe changes in cell shape from a quiescent, star-like morphology to an activated, myofibroblast-like phenotype.

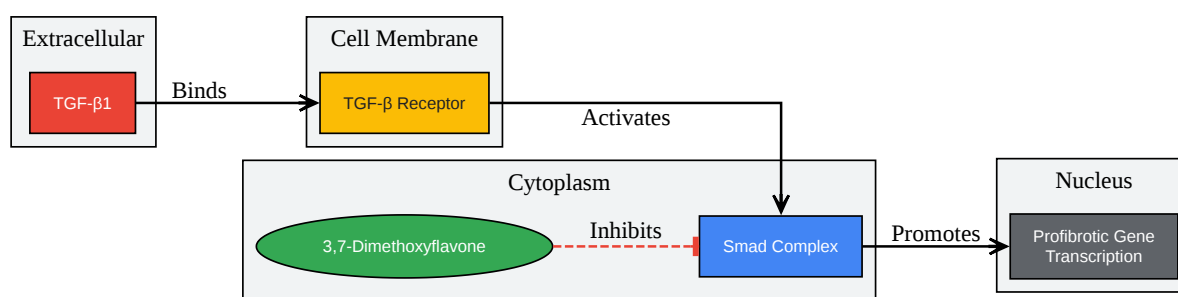
- Protein Expression: Analyze the expression of activation markers, such as alpha-smooth muscle actin ( $\alpha$ -SMA), via techniques like Western blotting or immunofluorescence.
- Gene Expression: Quantify the mRNA levels of profibrotic genes using real-time quantitative PCR (RT-qPCR).

## Signaling Pathways and Molecular Interactions

The therapeutic effects of 3,7-Dimethoxyflavone are rooted in its modulation of specific cellular signaling pathways.

### Inhibition of TGF- $\beta$ 1 Signaling in Hepatic Stellate Cells

3,7-Dimethoxyflavone interferes with the TGF- $\beta$ 1 signaling cascade, which is central to the activation of hepatic stellate cells and the progression of liver fibrosis.

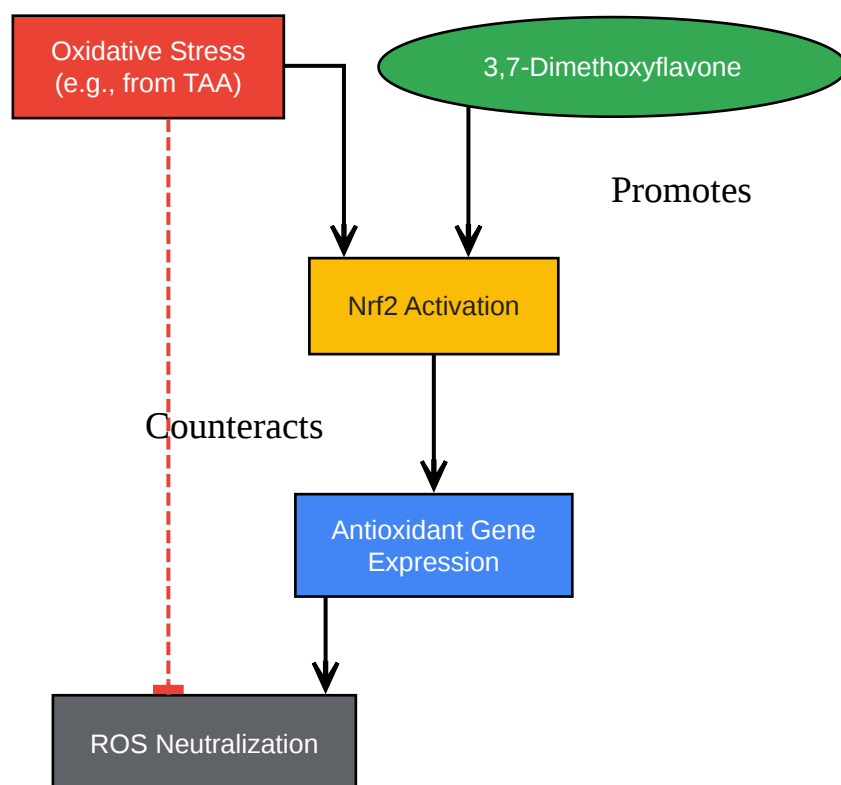


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Caption: Inhibition of TGF- $\beta$ 1 signaling pathway by 3,7-Dimethoxyflavone.

### Antioxidant Response Pathway

The antioxidant activity of 3,7-Dimethoxyflavone involves the upregulation of cellular antioxidant defense mechanisms, likely through the activation of transcription factors such as Nrf2.

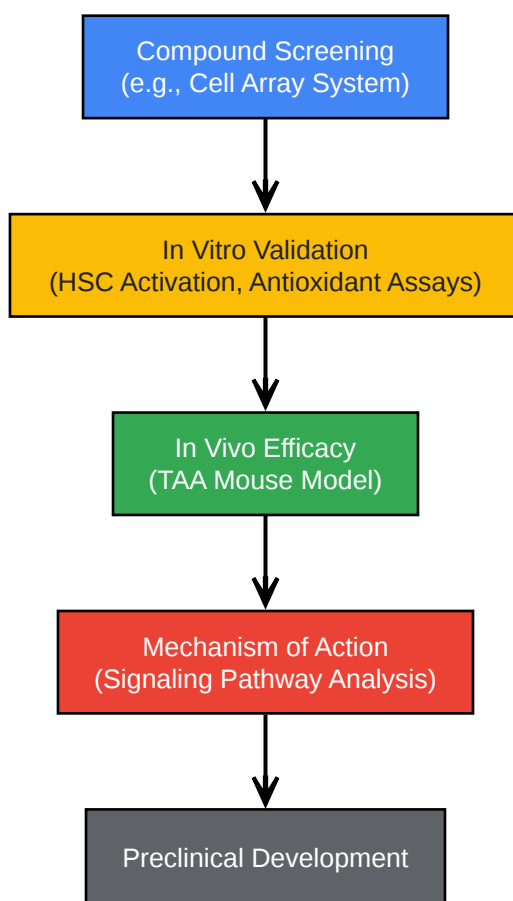


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Caption: Antioxidant response pathway potentially modulated by 3,7-Dimethoxyflavone.

## Experimental Workflow

The following diagram illustrates a logical workflow for the investigation of 3,7-Dimethoxyflavone's therapeutic potential, from initial screening to in vivo validation.



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Caption: A logical workflow for the preclinical evaluation of 3,7-Dimethoxyflavone.

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